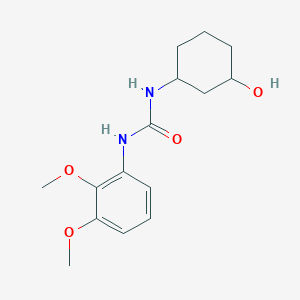![molecular formula C21H17ClN4O2S3 B2753390 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 1021225-97-7](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S3 and its molecular weight is 489.02. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds structurally related to 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide have shown potential in antitumor activity. Specifically, thienopyrimidine derivatives have demonstrated potent anticancer effects on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to doxorubicin, a known anticancer drug (Hafez & El-Gazzar, 2017).
Antiasthma Agents
Triazolopyrimidine derivatives, structurally similar to the compound , have been explored for their potential as antiasthma agents. In a study, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were active as mediator release inhibitors, indicating their potential use in asthma treatment (Medwid et al., 1990).
Synthesis of Heterocyclic Compounds
Compounds like 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide are valuable for synthesizing various heterocyclic compounds. These syntheses contribute to the development of new pharmaceuticals and materials with diverse applications (Hassneen & Abdallah, 2003).
Insecticidal Properties
Related compounds have been investigated for their insecticidal properties. For instance, novel heterocycles incorporating a thiadiazole moiety were assessed against the cotton leafworm, Spodoptera littoralis, showing promising results (Fadda et al., 2017).
Antimicrobial and Antioxidant Activities
Pyrimido[4,5-b]quinoline derivatives, similar in structure to the compound, have been synthesized and evaluated for their analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. These compounds showed significant activities against gram-negative and gram-positive bacteria, as well as high antioxidant activity (El-Gazzar et al., 2009).
Antimalarial Effects
Derivatives of thienopyrimidines have been studied for their antimalarial effects. Research has shown that certain amino-s-triazolo[1,5-α]pyrimidines, closely related to the compound, possess antimalarial activity against Plasmodium berghei in mice (Werbel et al., 1973).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the addition of the chlorophenyl and ethylphenyl groups, and finally the addition of the acetamide group.", "Starting Materials": [ "2-aminothiophenol", "4-chlorobenzaldehyde", "ethyl phenyl ketone", "thiourea", "acetic anhydride", "triethylamine", "sodium bicarbonate", "chloroacetyl chloride" ], "Reaction": [ "Synthesis of thiazole ring: 2-aminothiophenol and 4-chlorobenzaldehyde are reacted in the presence of acetic anhydride and triethylamine to form 3-(4-chlorophenyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. This is then reacted with chloroacetyl chloride to form 2-(3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid.", "Addition of ethylphenyl group: Ethyl phenyl ketone is reacted with sodium bicarbonate and the thiazole intermediate in the presence of acetic acid to form 2-(3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide." ] } | |
CAS-Nummer |
1021225-97-7 |
Produktname |
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide |
Molekularformel |
C21H17ClN4O2S3 |
Molekulargewicht |
489.02 |
IUPAC-Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-2-12-5-3-4-6-15(12)23-16(27)11-30-20-24-18-17(19(28)25-20)31-21(29)26(18)14-9-7-13(22)8-10-14/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |
InChI-Schlüssel |
RFLDGJURUZPOMA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



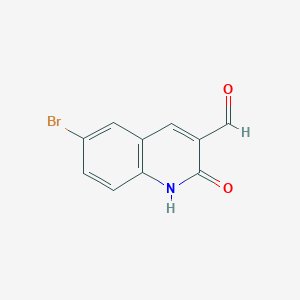
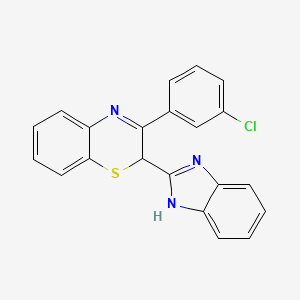
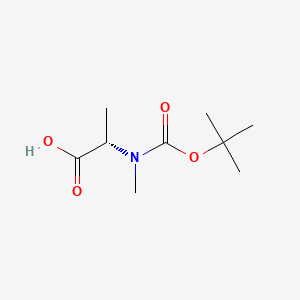

![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)
![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)
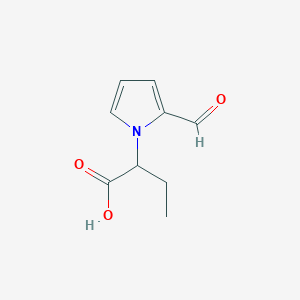
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)



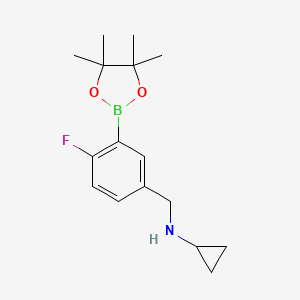
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)
